1-Aminohex-5-yn-3-ol

描述

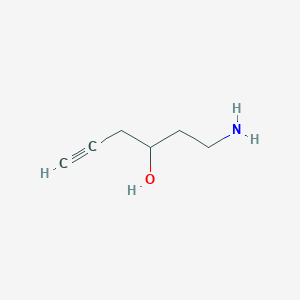

1-Aminohex-5-yn-3-ol is an aliphatic amino alcohol with a six-carbon backbone featuring an amino group (-NH₂) at position 1, a hydroxyl group (-OH) at position 3, and a triple bond (alkyne) between carbons 5 and 6. Its molecular formula is reported inconsistently across sources: SRD Pharma () lists C₅H₁₀N₂O (CAS: 173336-98-6), while structurally similar isomers, such as 1-aminohex-5-yn-2-ol, are documented with C₆H₁₁NO (CAS: 1480857-11-1) . This discrepancy may stem from positional isomerism or reporting errors, necessitating further analytical validation. The compound is described as a powder with a molecular weight of approximately 113.16 g/mol (for the 2-ol isomer) and is stored at 4°C . Hazard statements include acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

属性

IUPAC Name |

1-aminohex-5-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-3-6(8)4-5-7/h1,6,8H,3-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVAIYAOAOPWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

1-Aminohex-5-yn-3-ol can be synthesized through various synthetic routes. One common method involves the reaction of hex-5-yn-3-ol with ammonia under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反应分析

1-Aminohex-5-yn-3-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.

Common reagents and conditions for these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas with palladium catalyst.

Substitution reagents: Alkyl halides, acyl chlorides.

Major products formed from these reactions include carbonyl compounds, alkenes, alkanes, and substituted derivatives .

科学研究应用

1-Aminohex-5-yn-3-ol has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of 1-Aminohex-5-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne and amino groups allow it to form covalent bonds with various biomolecules, potentially inhibiting or modifying their function. This interaction can lead to changes in cellular processes, making it a candidate for therapeutic applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

Efavirenz Related Compound A

- Molecular Formula: C₁₃H₁₁ClF₃NO

- Functional Groups: Aromatic ring, amino (-NH₂), hydroxyl (-OH), alkyne (-C≡C-), chlorine (Cl), trifluoromethyl (-CF₃).

- Key Features : This compound, a derivative of the antiretroviral drug efavirenz, incorporates a rigid aromatic backbone with electron-withdrawing groups (Cl, CF₃). The trifluoromethyl group enhances metabolic stability, while the alkyne and hydroxyl groups enable reactivity in synthesis.

- Applications : Used as a pharmaceutical reference standard due to its structural complexity and relevance to drug metabolism studies .

- Contrast with 1-Aminohex-5-yn-3-ol: The aromatic system and halogen substituents differentiate it from the aliphatic this compound, resulting in higher molecular weight (289.68 g/mol vs. ~113 g/mol) and distinct solubility/reactivity profiles.

5-(3-Aminoprop-1-en-1-yl)-1H-indol-4-ol

- Molecular Formula : C₁₁H₁₂N₂O (inferred from IUPAC name) .

- Functional Groups: Indole ring (aromatic heterocycle), amino (-NH₂), hydroxyl (-OH), alkene (-CH=CH-).

- Key Features : The indole scaffold provides π-conjugation, enhancing electronic properties for applications in optoelectronics. The enamine (alkene + amine) moiety offers versatility in nucleophilic reactions.

- Applications : Utilized in pharmaceutical research (e.g., kinase inhibitors) and material science (e.g., conductive polymers) .

- Contrast with this compound: The indole ring and alkene group confer rigidity and electronic delocalization, contrasting with the flexible aliphatic chain and alkyne in this compound.

Comparative Data Table

*Calculated based on molecular formulas where direct data was unavailable.

Key Findings and Implications

Structural Flexibility vs. Rigidity: this compound’s aliphatic chain allows conformational flexibility, making it suitable for modular synthesis. In contrast, Efavirenz Related Compound A and 5-(3-Aminoprop-1-en-1-yl)-1H-indol-4-ol derive stability from aromatic systems, favoring applications requiring electronic tunability.

Functional Group Synergy: The amino and hydroxyl groups in all three compounds enable hydrogen bonding, but the alkyne in this compound offers unique reactivity (e.g., click chemistry), unlike the alkene or aromatic groups in the others.

Safety Profiles: this compound’s hazards (oral toxicity, irritation) emphasize handling precautions, whereas the indole derivative’s risks remain unspecified but likely mitigated by standard lab protocols .

生物活性

1-Aminohex-5-yn-3-ol is a compound with a unique structure that has garnered attention in various fields, particularly in biochemistry and medicinal chemistry. Its biological activity is primarily attributed to its functional groups, which allow it to interact with various biomolecules, potentially leading to therapeutic applications.

The biological activity of this compound is believed to involve several mechanisms:

- Covalent Bond Formation : The alkyne group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Hydrogen Bonding : The amino group can participate in hydrogen bonding, influencing the stability and conformation of biomolecules.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes, which could be beneficial in therapeutic contexts.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate a moderate level of antibacterial activity, warranting further investigation into its mechanism and potential applications in treating infections.

Anticancer Activity

This compound has also been explored for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The following table summarizes findings from relevant studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

The induction of apoptosis suggests that this compound may interfere with cancer cell proliferation, making it a candidate for further development as a chemotherapeutic agent.

Case Studies

Several case studies have been conducted to assess the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings indicated significant inhibition of growth, particularly against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics. -

Anticancer Research :

Another study focused on the compound's effects on human cancer cell lines. The results showed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. This research supports the hypothesis that the compound could serve as a novel anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Aminohexan-3-ol | Similar amino group | Moderate antibacterial activity |

| 1-Aminopentynol | Alkyne at different position | Lower anticancer efficacy |

| 1-Aminopentyl alcohol | Hydroxyl instead of alkyne | Limited biological activity |

This comparison illustrates how slight variations in structure can significantly impact biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。